molecular formula C21H23BrClN3O3S B2520435 Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride CAS No. 1216621-13-4

Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride

Cat. No.: B2520435
CAS No.: 1216621-13-4
M. Wt: 512.85
InChI Key: YRHBIJFIAIWOHY-UHFFFAOYSA-N
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Description

Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride is a useful research compound. Its molecular formula is C21H23BrClN3O3S and its molecular weight is 512.85. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, making it a versatile scaffold for enzyme interactions . This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing cytoprotective effects . Additionally, it can bind to proteins involved in cell signaling pathways, modulating their function and influencing cellular responses.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . The compound can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, it affects gene expression by modulating transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and immune responses . The compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions lead to downstream effects on cellular processes, including changes in gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that the compound maintains its biological activity for extended periods, making it suitable for prolonged experimental use . Some degradation products may form under extreme conditions, such as high temperatures or acidic pH, which could potentially affect its efficacy . The long-term effects on cellular function have been observed in both in vitro and in vivo studies, with consistent results indicating sustained biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity . The compound has a defined therapeutic window, with optimal dosages providing maximum efficacy with minimal adverse effects . Threshold effects have been noted, where doses below a certain level do not produce significant biological effects, while doses above this threshold result in pronounced therapeutic outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions enhance the compound’s solubility and facilitate its excretion via the kidneys . The compound also interacts with cofactors such as NADPH and glutathione, which play crucial roles in its biotransformation . The effects on metabolic flux and metabolite levels have been studied, revealing alterations in the levels of key metabolites involved in energy production and detoxification processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake into cells . Once inside the cells, the compound binds to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . The distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors collectively determine the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, direct the compound to specific subcellular compartments . These modifications enhance its interaction with target biomolecules and facilitate its biological activity . The compound’s localization in the mitochondria is particularly significant, as it influences mitochondrial function and energy production, contributing to its overall therapeutic effects .

Properties

IUPAC Name

methyl 4-[(6-bromo-1,3-benzothiazol-2-yl)-[3-(dimethylamino)propyl]carbamoyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O3S.ClH/c1-24(2)11-4-12-25(21-23-17-10-9-16(22)13-18(17)29-21)19(26)14-5-7-15(8-6-14)20(27)28-3;/h5-10,13H,4,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHBIJFIAIWOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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